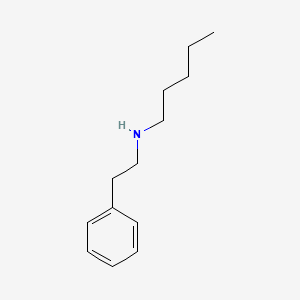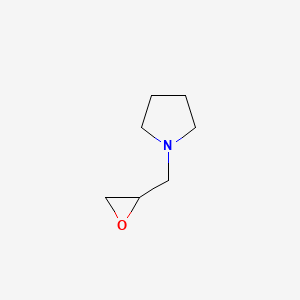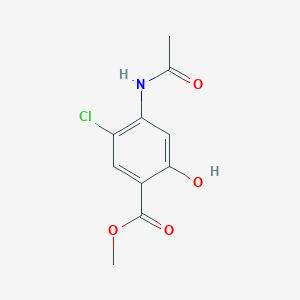![molecular formula C22H28ClNO7 B1314425 Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)
Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of 2-phenoxyalkanoic acid esters .
- SM-21 maleate binds to central muscarinic receptors with an affinity of 0.174 μM .
- Its molecular weight is 453.91 g/mol .
SM-21 maleate: is a compound with the chemical formula and CAS number .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SM-21 maleate are not widely documented in the available literature.
- it is synthesized as an ester, likely involving reactions with phenoxyalkanoic acids.
Chemical Reactions Analysis
- SM-21 maleate may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type, but detailed information is scarce.
- Major products formed from these reactions remain unspecified.
Scientific Research Applications
Cognition Enhancement: SM-21 maleate acts as a potent cognition enhancer.
Analgesic Properties: It exhibits analgesic effects comparable to morphine.
Nootropic Agent: SM-21 maleate also shows nootropic effects.
Central Effects: It affects central muscarinic synapses by increasing acetylcholine release.
Mechanism of Action
- The precise mechanism by which SM-21 maleate exerts its effects remains an area of ongoing research.
- It likely involves interactions with muscarinic receptors and modulation of cholinergic signaling pathways.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available.
- Further studies are needed to highlight SM-21 maleate’s uniqueness and identify related compounds.
Properties
Molecular Formula |
C22H28ClNO7 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,16?,17?; |
InChI Key |
BHXGTFUQDGMXHA-ASIQKIFFSA-N |
Isomeric SMILES |
CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)




